molecular formula C14H16BrNO3S2 B2996064 S-(2-bromophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido CAS No. 2097867-42-8

S-(2-bromophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido

Cat. No.: B2996064
CAS No.: 2097867-42-8
M. Wt: 390.31
InChI Key: WGGIZCRODWBQAS-UHFFFAOYSA-N
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Description

S-(2-bromophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a sulfonamide derivative featuring a 2-bromophenyl group, a hydroxyl group, a methyl group, and a thiophen-3-yl moiety on a propane backbone. This compound exhibits structural complexity due to the interplay of electron-withdrawing (bromine) and electron-donating (thiophene, hydroxyl) groups.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3S2/c1-14(17,8-11-6-7-20-9-11)10-16-21(18,19)13-5-3-2-4-12(13)15/h2-7,9,16-17H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGIZCRODWBQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

S-(2-bromophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound's molecular formula is C19H18BrNO2S2C_{19}H_{18}BrNO_2S_2, with a molecular weight of 436.4 g/mol. It features a bromophenyl group, a thiophene moiety, and a sulfonamide functional group, which are known to contribute to various biological activities.

Property Value
Molecular FormulaC19H18BrNO2S2
Molecular Weight436.4 g/mol
CAS Number2097910-57-9

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chalcone, which share structural similarities with this compound, have demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Mechanism : Studies show that certain chalcone derivatives can disrupt the cytoplasmic membrane of bacteria, leading to cell death. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.25 to 32 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Case Study : A specific study tested the antibacterial efficacy of several chalcone derivatives against S. aureus and E. coli, revealing that compounds with higher hydrophobicity exhibited enhanced activity .

Anti-inflammatory Properties

The sulfonamide group in this compound may also confer anti-inflammatory effects. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in inflammatory pathways.

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that while some derivatives show promise as antibacterial agents, they may exhibit cytotoxic effects at higher concentrations. For example, certain chalcones have shown EC50 values ranging from 0.19 to 2.06 µg/mL against mammalian macrophages .

Summary of Key Studies

Study Findings
Chalcone Derivatives Strong antibacterial activity against MRSA; MIC values between 0.25–32 µg/mL
Cytotoxicity Assessment EC50 values for macrophages ranged from 0.19–2.06 µg/mL
Antibacterial Mechanism Disruption of bacterial membranes leading to cell death

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound, particularly in vivo studies to assess its therapeutic potential and safety profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

Thiophene-Containing Sulfonamides
  • Compound in : Features a thiazinan substituent instead of bromophenyl. The thiophen-3-yl group and sulfonamido backbone are conserved, but the absence of bromine reduces halogen-mediated interactions (e.g., van der Waals forces, halogen bonding) compared to the target compound .
  • Compound e () : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. Lacks the sulfonamido group but retains the thiophen-3-yl motif. The amine group versus sulfonamido alters hydrogen-bonding capacity and acidity (pKa ~10 for amines vs. ~1–2 for sulfonamides) .
Brominated Analogues
  • Compound 1 (): (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid. Shares a brominated aromatic system but differs in backbone (propanoic acid vs. propane-sulfonamido) and functional groups (carboxylic acid vs. hydroxyl/methyl) .

Spectroscopic and Physicochemical Properties

NMR Analysis ()
  • Chemical Shifts : In compounds with conserved backbones (e.g., Rapa, compounds 1 and 7), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary due to substituent effects. For the target compound, the bromophenyl group would induce distinct deshielding in aromatic proton regions, while the hydroxyl and methyl groups alter splitting patterns in aliphatic regions .
  • Comparative Table :

    Proton Region Target Compound (Expected) Analogue Compound e ()
    Aromatic (Br-C₆H₄) 7.2–7.8 ppm (deshielded) N/A (thiazinan) 6.8–7.5 ppm (naphthalene)
    Thiophen-3-yl 6.5–7.0 ppm 6.5–7.0 ppm 6.5–7.0 ppm
    Hydroxyl (OH) 1.5–2.5 ppm (broad) 1.5–2.5 ppm N/A
Molecular Weight and Solubility
  • The bromophenyl group increases molecular weight (~370–400 g/mol estimated) compared to non-brominated analogues. This enhances lipophilicity but may reduce aqueous solubility, counterbalanced by the polar sulfonamido and hydroxyl groups .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing sulfonamide derivatives like S-(2-bromophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido?

  • Methodology : Two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-ToF–MS) with online derivatization is effective for resolving complex sulfonated substance classes. This approach enables precise identification of alkylated sulfonated thiophenes (e.g., ­CHO3S2DBE 3) and benzenes, which dominate the compound’s structure . Compared to 1D GC, this method provides superior chromatographic resolution for polar, similarly sized compounds.

Q. How can researchers validate the purity of synthetic intermediates in the preparation of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to verify structural integrity and purity. For brominated intermediates (e.g., 2-bromophenyl trifluoromethanesulfonate), ensure >95% purity via HPLC with UV detection, as commercial standards often specify purity thresholds (e.g., >95.0% HLC) .

Q. What synthetic routes are feasible for introducing the thiophene-3-yl moiety into the sulfonamide scaffold?

  • Methodology : Employ Suzuki-Miyaura cross-coupling reactions using palladium catalysts to attach thiophene derivatives to brominated aromatic precursors. Ensure anhydrous conditions and monitor reaction progress via thin-layer chromatography (TLC) to prevent side reactions .

Advanced Research Questions

Q. How can conflicting chromatographic data from different analytical methods (e.g., 1D GC vs. GC×GC-HR-ToF–MS) be resolved?

  • Methodology : Conduct orthogonal validation by combining GC×GC-HR-ToF–MS with liquid chromatography-mass spectrometry (LC-MS) to cross-verify peak assignments. For example, Koch et al. (2023) reported unresolved peaks in 1D GC due to overlapping polarities, which GC×GC-HR-ToF–MS addresses via enhanced separation . Statistical tools like principal component analysis (PCA) can further reconcile dataset discrepancies.

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodology : Adopt a split-split plot design (randomized blocks with temporal replicates) to assess abiotic/biotic degradation pathways. For instance, track distribution in soil/water matrices and evaluate transformation products using isotopic labeling (e.g., ¹⁴C-tagged analogs) . Include controls for photolytic and microbial degradation pathways.

Q. How does the ethyl-substituted phenyl group in analogous compounds influence reactivity compared to the bromophenyl group in this sulfonamide?

  • Methodology : Perform density functional theory (DFT) calculations to compare electronic effects (e.g., Hammett σ constants) and steric hindrance. For example, 2-chloro-3-(2-ethylphenyl)-1-propene exhibits altered reactivity due to the ethyl group’s electron-donating properties, which may parallel substituent effects in the target compound . Validate predictions with kinetic studies under controlled conditions.

Q. What strategies mitigate crystallization challenges during X-ray diffraction analysis of sulfonamide derivatives?

  • Methodology : Optimize solvent systems (e.g., DMSO/water mixtures) and employ slow evaporation techniques. For structurally similar compounds, such as (2E,2'E)-3,3'-(1,3-phenylene)bis(1-(3-bromophenyl)prop-2-en-1-one), cryocrystallography at 100 K improves diffraction quality . Pair with Hirshfeld surface analysis to assess packing efficiency.

Tables for Methodological Reference

Analytical Challenge Recommended Technique Key Parameters Reference
Resolving sulfonated thiophenesGC×GC-HR-ToF–MS with derivatizationColumn: DB-5 × BPX50; derivatization agent: BSTFA
Purity validationHPLC-UVColumn: C18; mobile phase: MeCN/H₂O (70:30)
Cross-coupling reactionsSuzuki-Miyaura couplingCatalyst: Pd(PPh₃)₄; solvent: THF

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